molecular formula C11H13BN2O2 B11891710 (3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)boronic acid

(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)boronic acid

Cat. No.: B11891710
M. Wt: 216.05 g/mol
InChI Key: FYYHTMVMBCUNPI-UHFFFAOYSA-N
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Description

(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative that features a pyrazole ring substituted with methyl groups at positions 3 and 5, and a phenyl group at position 1.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)boronic acid typically involves the formation of the pyrazole ring followed by the introduction of the boronic acid group. One common method involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine, catalyzed by vitamin B1. This reaction proceeds under mild conditions and yields the desired pyrazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)boronic acid is largely dependent on its interaction with biological targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The pyrazole ring can interact with various molecular targets, influencing biological pathways and exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyrazole: Lacks the boronic acid group, making it less versatile in cross-coupling reactions.

    Phenylboronic acid: Lacks the pyrazole ring, limiting its applications in heterocyclic chemistry.

    1-Phenylpyrazole:

Uniqueness

(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)boronic acid is unique due to the combination of the pyrazole ring and boronic acid group, which provides a versatile scaffold for various chemical reactions and potential biological activities. This dual functionality makes it a valuable compound in both synthetic and medicinal chemistry .

Properties

Molecular Formula

C11H13BN2O2

Molecular Weight

216.05 g/mol

IUPAC Name

(3,5-dimethyl-1-phenylpyrazol-4-yl)boronic acid

InChI

InChI=1S/C11H13BN2O2/c1-8-11(12(15)16)9(2)14(13-8)10-6-4-3-5-7-10/h3-7,15-16H,1-2H3

InChI Key

FYYHTMVMBCUNPI-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(N(N=C1C)C2=CC=CC=C2)C)(O)O

Origin of Product

United States

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